[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate
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Overview
Description
[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate: is a complex organic compound characterized by its unique structure, which includes a pentafluorophenyl group, a sulfonylpiperidine moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate typically involves multiple steps:
Formation of the Pentafluorophenyl Group:
Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chlorides under basic conditions.
Carbamate Formation: The final step involves the reaction of the sulfonylpiperidine intermediate with an isocyanate derivative to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, sulfides, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features allow for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pentafluorophenyl group enhances binding affinity through hydrophobic interactions, while the sulfonyl and carbamate groups participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Fluorophenyl)piperazine]: This compound shares the piperidine core but lacks the sulfonyl and carbamate groups.
[N-(2-Aminophenyl)carbamoyl]phenyl]methyl]carbamate: Similar in structure but without the pentafluorophenyl group.
Uniqueness
The uniqueness of [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H23F5N4O5S |
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Molecular Weight |
598.5 g/mol |
IUPAC Name |
[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C26H23F5N4O5S/c27-19-20(28)22(30)24(23(31)21(19)29)41(38,39)35-11-9-16(10-12-35)40-26(37)33-13-14-5-7-15(8-6-14)25(36)34-18-4-2-1-3-17(18)32/h1-8,16H,9-13,32H2,(H,33,37)(H,34,36) |
InChI Key |
JGJZNWDPKNHILY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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